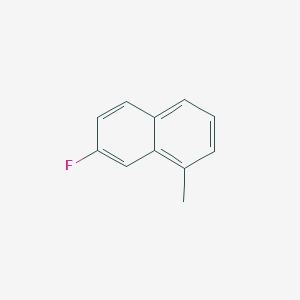
7-Fluoro-1-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methyl-naphthalene. One common method is the diazotization reaction followed by a substitution reaction. The process involves the following steps:
Diazotization Reaction: 1-methyl-naphthylamine is treated with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt.
Substitution Reaction: The diazonium salt is then reacted with a fluoroboric acid solution to replace the diazonium group with a fluorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methylnaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methyl group and the electron-withdrawing fluorine atom.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to form dihydronaphthalenes.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfuric acid or oleum.
Major Products:
Halogenated Derivatives: Such as 7-chloro-1-methyl-naphthalene.
Nitrated Derivatives: Such as 7-nitro-1-methyl-naphthalene.
Sulfonated Derivatives: Such as 7-sulfo-1-methyl-naphthalene.
Scientific Research Applications
7-Fluoro-1-methylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The compound can participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the methyl group at the 1st position.
1-Methyl-naphthalene: Similar in structure but lacks the fluorine atom at the 7th position.
7-Fluoro-2-methyl-naphthalene: Similar in structure but has the methyl group at the 2nd position instead of the 1st.
Uniqueness: The combination of these substituents can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9F |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
7-fluoro-1-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 |
InChI Key |
JYQQLZHPVDOYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














